N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Description
The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is a chemical compound with potential antitumor activities . The compound has been synthesized and evaluated for its antitumor activities against various cancer cell lines .
Scientific Research Applications
Antitumor Activity
The synthesis and evaluation of derivatives related to the compound have shown promising results in antitumor activity. For example, research on certain benzimidazole derivatives, including variations like 2(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide, demonstrated potential as antioxidants for base oil, suggesting a broader application in pharmaceuticals and potentially in cancer treatment research (Basta et al., 2017). Another study highlighted the synthesis and antitumor evaluation of new 2-(4-aminophenyl)benzothiazole derivatives, further emphasizing the compound's relevance in developing new anticancer agents (Yurttaş et al., 2015).
Antioxidant Properties
Some compounds have been synthesized and characterized with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a series of novel derivatives showed these multifaceted biological activities, indicating the compound's versatility in medicinal chemistry research (Küçükgüzel et al., 2013).
Antimicrobial Activity
The exploration of novel sulphonamide derivatives based on the compound has led to the discovery of significant antimicrobial activity. This includes the synthesis and antimicrobial evaluation of new derivatives, which have shown high activity against various strains, suggesting potential use in the development of new antimicrobial agents (Fahim & Ismael, 2019).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-13-17-10-25-28(16-5-3-15(23)4-6-16)21(17)22(27-26-13)32-11-20(29)24-9-14-2-7-18-19(8-14)31-12-30-18/h2-8,10H,9,11-12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNHYNXCLTWYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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